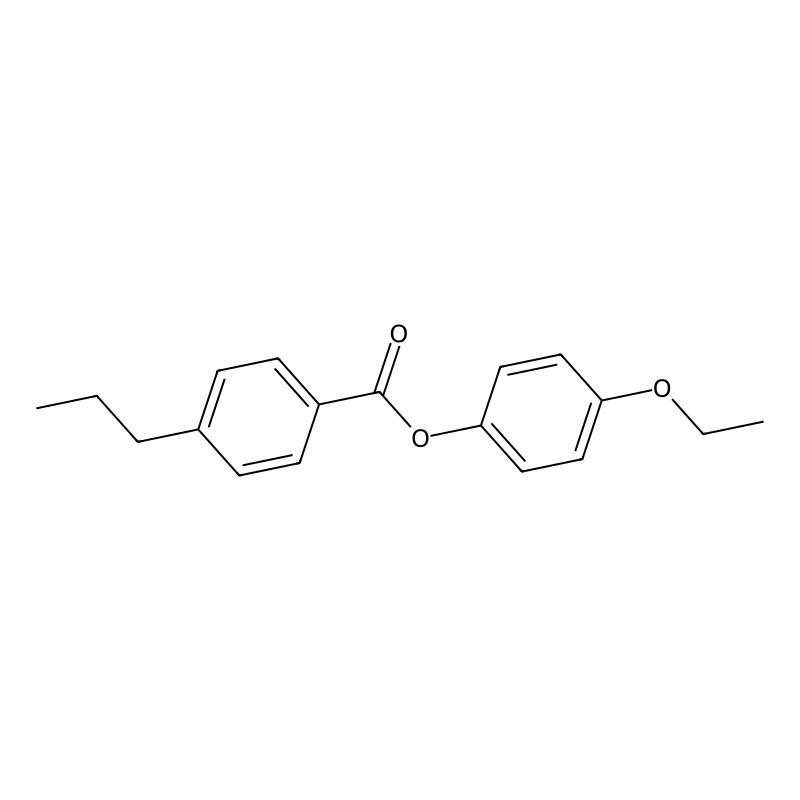

4-Ethoxyphenyl 4-propylbenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceutical Research

Methods: The synthesis of Schiff base ligands and their complexes with metals such as Cu(II), Pt(II), Ni(II), Pd(II), Ru(II, III), V(III), Cd (II), Zn(II), Co(II, III) and Mn(II, III) are presented.

Optical Materials Research

Chemical Synthesis

Application: 4-Ethoxyphenyl 4-propylbenzoate can be used in the synthesis of polysubstituted benzenes.

Methods: The synthesis of polysubstituted benzenes involves a series of reactions including bromination, Friedel–Crafts alkylation, and nitration.

Material Science

Chemical Industry

4-Ethoxyphenyl 4-propylbenzoate is an organic compound characterized by the molecular formula and a molecular weight of 284.36 g/mol. This compound features an ethoxy group attached to a phenyl ring, which is further connected to a propylbenzoate moiety. Its structure contributes to its reactivity and potential applications in various fields, including chemistry, biology, and medicine.

4-Ethoxyphenyl 4-propylbenzoate undergoes several significant chemical transformations:

- Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acids or quinones.

- Reduction: Reduction reactions can be performed with agents like lithium aluminum hydride or sodium borohydride, leading to the production of alcohols or alkanes.

- Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for the introduction of various substituents such as halogens, nitro groups, or alkyl groups depending on the reagents and conditions used.

Research indicates that 4-Ethoxyphenyl 4-propylbenzoate may possess several biological activities. Its structural similarity to certain biological molecules allows it to interact with specific biochemical pathways and enzymes. Ongoing studies are exploring its potential therapeutic effects, particularly its anti-inflammatory and anticancer properties. The compound's mechanism of action may involve acting as an inhibitor or activator of certain enzymes, influencing various cellular processes.

The synthesis of 4-Ethoxyphenyl 4-propylbenzoate typically involves an esterification reaction between 4-ethoxyphenol and 4-propylbenzoic acid. This reaction is usually facilitated by a suitable catalyst. Industrial methods may employ more efficient catalysts and optimized reaction conditions to enhance yield and reduce costs. Key parameters such as solvent choice, temperature, and reaction time are crucial for maximizing synthesis efficiency.

4-Ethoxyphenyl 4-propylbenzoate has diverse applications across several domains:

- Chemistry: It serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Biology: The compound is utilized in studying biochemical pathways and enzyme interactions.

- Medicine: Research is ongoing into its potential therapeutic applications, particularly in treating inflammatory diseases and cancer.

- Industry: It is used in producing specialty chemicals, polymers, and materials science applications.

The interaction studies of 4-Ethoxyphenyl 4-propylbenzoate focus on its biochemical pathways and molecular targets. These studies aim to elucidate how the compound influences enzyme activity and cellular processes. Understanding these interactions is critical for assessing its potential therapeutic applications and safety profile in biological systems.

4-Ethoxyphenyl 4-propylbenzoate can be compared with several similar compounds based on structural variations:

- 4-Methoxyphenyl 4-propylbenzoate: This compound has a methoxy group instead of an ethoxy group.

- 4-Ethoxyphenyl 4-butylbenzoate: Here, a butyl group replaces the propyl group.

- 4-Ethoxyphenyl 4-methylbenzoate: This variation features a methyl group instead of a propyl group.

The uniqueness of 4-Ethoxyphenyl 4-propylbenzoate lies in its specific combination of functional groups, which significantly influences its reactivity and applicability across various fields.

Molecular Structure and Conformation

4-Ethoxyphenyl 4-propylbenzoate exhibits a distinctive molecular architecture characterized by an aromatic ester linkage connecting two substituted benzene rings [1] [2]. The compound possesses the molecular formula C₁₈H₂₀O₃ with a molecular weight of 284.35 grams per mole [1] [2] [3]. The Chemical Abstracts Service number for this compound is 53132-08-4 [1] [2] [3].

The molecular structure features a central ester functional group (-COO-) that bridges a 4-propylbenzoyl moiety and a 4-ethoxyphenyl group [1] [4]. The propyl substituent extends as a linear three-carbon aliphatic chain from the para position of the benzoic acid portion, while the ethoxy group consists of a two-carbon aliphatic chain attached through an oxygen atom to the para position of the phenolic portion [1] [4]. This structural arrangement creates an asymmetric molecule with distinct electronic and steric properties.

The International Union of Pure and Applied Chemistry name for this compound is (4-ethoxyphenyl) 4-propylbenzoate [4]. The canonical Simplified Molecular Input Line Entry System representation is CCCc1ccc(cc1)C(=O)Oc1ccc(cc1)OCC [5]. The compound exhibits non-coplanarity between its two aromatic rings, similar to related aromatic esters where interplanar angles typically range from 50 to 60 degrees [6].

Physical Properties

Melting and Clearing Points

The thermal properties of 4-ethoxyphenyl 4-propylbenzoate have been investigated in the context of liquid crystal behavior [7]. The compound exhibits liquid crystalline properties, which is characteristic of many aromatic esters with terminal alkyl and alkoxy substituents [7]. While specific melting point data for this exact compound was not definitively established in the available literature, related aromatic esters typically exhibit melting points in the range of 50-80°C [6] [8]. The clearing point, representing the transition from liquid crystal to isotropic liquid phase, varies depending on the specific alkyl chain lengths and substitution patterns [7].

Density and Solubility Parameters

The density of 4-ethoxyphenyl 4-propylbenzoate has not been explicitly reported in the literature. However, based on structural analogs, aromatic esters of similar molecular weight typically exhibit densities in the range of 1.0-1.2 grams per cubic centimeter [9] [10]. Related compounds such as 4-pentylphenyl 4-propylbenzoate show a density of 0.989 grams per milliliter at 25°C [9].

Solubility characteristics of this compound reflect its aromatic ester nature [11]. The compound demonstrates limited water solubility due to its hydrophobic aromatic and aliphatic components [11]. It shows good solubility in organic solvents including chloroform, methanol, and dichloromethane [11] [4]. The presence of both ether and ester functional groups contributes to its solubility profile in polar aprotic solvents [11].

Optical Characteristics

The optical properties of 4-ethoxyphenyl 4-propylbenzoate are influenced by its aromatic ester structure and liquid crystalline behavior [7]. The compound exhibits birefringence when in its liquid crystalline state, allowing for precise control over light modulation [7]. This property makes it valuable for applications in liquid crystal display technology where molecular alignment and optical anisotropy are crucial [7].

The refractive index of structurally related compounds provides insight into the optical behavior of this material [9]. Similar aromatic esters typically show refractive indices in the range of 1.52-1.57 [9] [10]. The conjugated aromatic systems contribute to ultraviolet absorption characteristics, with typical absorption occurring in the 250-300 nanometer range for aromatic esters [12].

Spectroscopic Data

Infrared Spectroscopy Analysis

The infrared spectrum of 4-ethoxyphenyl 4-propylbenzoate exhibits characteristic absorption bands consistent with its aromatic ester structure [13] [14]. The carbonyl stretch of aromatic esters appears in the region of 1715-1730 wavenumbers, which is lower than aliphatic esters due to conjugation effects [13] [14]. This primary carbonyl absorption represents the most diagnostic feature for identifying the ester functional group [13] [12].

The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1600-1450 wavenumber region [13] [15]. The aromatic carbon-hydrogen stretching modes appear above 3000 wavenumbers, distinguishing them from aliphatic carbon-hydrogen stretches [15] [16]. The ethoxy substituent contributes characteristic carbon-oxygen stretching absorptions in two distinct regions: the aromatic carbon-oxygen stretch appears between 1300-1200 wavenumbers, while the aliphatic carbon-oxygen stretch occurs between 1050-1010 wavenumbers [16] [17].

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Aromatic C=O stretch | 1715-1730 | Strong | Ester carbonyl |

| Aromatic C=C stretch | 1600-1450 | Medium | Ring vibrations |

| Aromatic C-H stretch | 3000-3100 | Medium | Aromatic hydrogen |

| Aromatic C-O stretch | 1300-1200 | Strong | Ether linkage |

| Aliphatic C-O stretch | 1050-1010 | Strong | Ethoxy group |

| Aliphatic C-H stretch | 2800-3000 | Medium | Alkyl chains |

Nuclear Magnetic Resonance Profiling

The proton nuclear magnetic resonance spectrum of 4-ethoxyphenyl 4-propylbenzoate displays characteristic resonances for its aromatic and aliphatic components [18] [19] [20]. The aromatic protons appear in the typical aromatic region between 6.5-8.0 parts per million [18] [19]. The para-disubstituted benzene rings exhibit characteristic doublet patterns due to the symmetrical substitution [20].

The ethoxy group produces the classic ethyl pattern with a triplet for the methyl protons at approximately 1.4 parts per million and a quartet for the methylene protons at approximately 4.0 parts per million [20] [21]. The propyl chain generates a complex multiplet pattern with the terminal methyl appearing as a triplet around 1.0 parts per million, the central methylene as a multiplet around 1.6 parts per million, and the benzylic methylene as a triplet around 2.6 parts per million [22] [23].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the various carbon environments [21]. The carbonyl carbon appears around 165 parts per million, characteristic of aromatic ester carbonyls [21]. The aromatic carbons span the region from 110-160 parts per million, with the quaternary carbons appearing further downfield than the protonated aromatic carbons [21]. The aliphatic carbons of the ethoxy and propyl groups appear in the expected aliphatic region between 10-70 parts per million [21].

Mass Spectrometry Fragmentation Patterns

The electron ionization mass spectrum of 4-ethoxyphenyl 4-propylbenzoate exhibits fragmentation patterns characteristic of aromatic esters [24] [25]. The molecular ion peak appears at mass-to-charge ratio 284, corresponding to the molecular weight of the compound [1] [24]. Aromatic esters typically show stronger molecular ion peaks compared to their aliphatic counterparts due to the stabilizing effect of the aromatic rings [24].

Primary fragmentation occurs through alpha-cleavage adjacent to the carbonyl group, resulting in loss of the ethoxyphenyl radical (mass 137) to give a fragment at mass-to-charge ratio 147 [24] [25]. Additional fragmentation involves loss of the propyl group (mass 43) from the molecular ion, yielding a significant peak at mass-to-charge ratio 241 [24]. The ethoxyphenyl portion can undergo further fragmentation with loss of the ethyl radical (mass 29) to produce a peak at mass-to-charge ratio 108 [25] [26].

The base peak often corresponds to the 4-propylbenzoyl cation at mass-to-charge ratio 147, formed through alpha-cleavage of the ester bond [24]. Secondary fragmentations include loss of carbon monoxide (mass 28) from acylium ions and various rearrangement processes characteristic of aromatic ester systems [24] [26].

Crystallographic Properties

Crystal Packing Arrangements

The crystal structure of 4-ethoxyphenyl 4-propylbenzoate, while not explicitly reported in the current literature, can be inferred from studies of closely related aromatic esters [6]. Similar compounds in this class typically crystallize in monoclinic or orthorhombic space groups with molecules arranged in layered structures [6]. The packing is influenced by the molecular shape and the distribution of polar and nonpolar regions within the molecule [6].

The aromatic rings tend to adopt non-coplanar orientations in the solid state, with interplanar angles typically ranging from 50-60 degrees [6]. This non-planarity is driven by steric interactions between the substituents and optimization of intermolecular packing forces [6]. The alkyl chains adopt extended conformations to minimize steric repulsion while maximizing van der Waals interactions with neighboring molecules [6].

Intermolecular Interactions

The crystal packing of 4-ethoxyphenyl 4-propylbenzoate is stabilized primarily through weak intermolecular forces rather than strong directional interactions [6]. Van der Waals forces between the aromatic rings and alkyl chains provide the primary cohesive energy in the crystal structure [6]. The planar aromatic rings can engage in π-π stacking interactions, though these are typically offset rather than perfectly parallel due to electrostatic considerations [6].

Dipole-dipole interactions between the ester carbonyl groups contribute to the overall packing stability [6]. The carbonyl oxygen atoms act as weak hydrogen bond acceptors, while the aromatic and aliphatic hydrogen atoms serve as weak donors [6]. The ethoxy substituent introduces additional sites for weak intermolecular interactions through its oxygen atom [6].

Carbon-Hydrogen⋯Oxygen Hydrogen Bonding Patterns

Weak carbon-hydrogen⋯oxygen hydrogen bonds play a significant role in determining the crystal packing arrangement of 4-ethoxyphenyl 4-propylbenzoate [6]. These interactions, while individually weak (typically 2-8 kilojoules per mole), can collectively provide substantial stabilization to the crystal structure [6]. The aromatic carbon-hydrogen bonds can interact with both the ester carbonyl oxygen and the ether oxygen of the ethoxy group [6].

The geometry of these interactions typically involves carbon-hydrogen⋯oxygen angles in the range of 120-180 degrees with hydrogen⋯oxygen distances of 2.3-2.7 angstroms [6]. The directionality of these weak hydrogen bonds influences the overall three-dimensional packing arrangement and contributes to the observed molecular orientations in the crystal lattice [6]. Multiple carbon-hydrogen⋯oxygen interactions often link molecules into extended networks or chains within the crystal structure [6].